6-Chloro-4-phenyl-1,2,3-benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-phenyl-1,2,3-benzotriazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a triazine ring and a phenyl group, which makes it a versatile compound for various research applications.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-phenyl-1,2,3-benzotriazine is not fully understood. However, it is believed that it interacts with cellular proteins and enzymes, leading to various biochemical and physiological effects. It has been shown to inhibit protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
6-Chloro-4-phenyl-1,2,3-benzotriazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-4-phenyl-1,2,3-benzotriazine has several advantages for lab experiments. It is a versatile compound that can be used in various research applications. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, it has some limitations. It is not very soluble in water, which could limit its use in some experiments. Furthermore, its mechanism of action is not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another potential direction is to explore its use as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it could be used as a potential inhibitor of protein kinase C, which could have various therapeutic applications. Overall, the future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine are promising and could lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 6-Chloro-4-phenyl-1,2,3-benzotriazine involves the reaction of 4-Phenyl-1,2,3-benzotriazin-6-amine with thionyl chloride and phosphorus pentachloride. This reaction leads to the formation of 6-Chloro-4-phenyl-1,2,3-benzotriazine, which can be purified by recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-phenyl-1,2,3-benzotriazine has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it has been used as a potential inhibitor of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Eigenschaften
CAS-Nummer |
54893-18-4 |
---|---|
Produktname |
6-Chloro-4-phenyl-1,2,3-benzotriazine |
Molekularformel |
C13H8ClN3 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
6-chloro-4-phenyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C13H8ClN3/c14-10-6-7-12-11(8-10)13(16-17-15-12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
FAONSHXBPKBFFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.